
2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide has been studied for its potential applications in scientific research. It has been found to have antimicrobial, antifungal, and antitumor properties. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples. Additionally, 2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide has been found to have potential as a therapeutic agent for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide is not fully understood. However, it has been proposed that the compound acts by inhibiting the growth of microorganisms and cancer cells. It has also been suggested that the compound may act by interfering with the function of metal ions in biological systems.
Biochemical and Physiological Effects:
2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, this compound has been found to have antitumor properties and has been shown to inhibit the growth of cancer cells. It has also been found to have potential as a fluorescent probe for detecting metal ions in biological samples.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide is its potential as a therapeutic agent for the treatment of various diseases. Additionally, this compound has been found to have antimicrobial, antifungal, and antitumor properties, which make it a promising candidate for further investigation. However, one of the limitations of this compound is that its mechanism of action is not fully understood. Further research is needed to fully elucidate the mechanism of action and to determine the potential side effects of this compound.
Direcciones Futuras
There are several future directions for research on 2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide. One potential direction is to further investigate the compound's potential as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to determine its potential side effects. Another potential direction is to investigate the use of this compound as a fluorescent probe for detecting metal ions in biological samples. Finally, further research is needed to optimize the synthesis method for this compound to yield higher purity and higher yield.
Métodos De Síntesis
The synthesis of 2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide involves the reaction of 2-bromoacetic acid with 2-aminothiazole in the presence of sodium hydroxide. The resulting intermediate is then treated with 1,4-dioxane and sodium hydride to yield the final product. This method has been optimized to yield high purity and high yield of the compound.
Propiedades
IUPAC Name |
2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c13-9(12-10-11-3-6-15-10)7-8-1-4-14-5-2-8/h3,6,8H,1-2,4-5,7H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECIJRMZXJEMLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

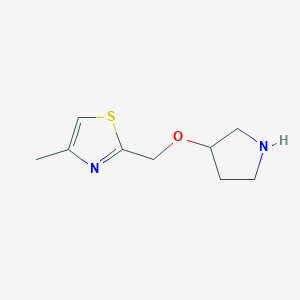

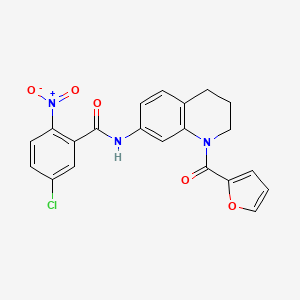
![3-(2-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)oxazolidin-2-one](/img/structure/B2860799.png)
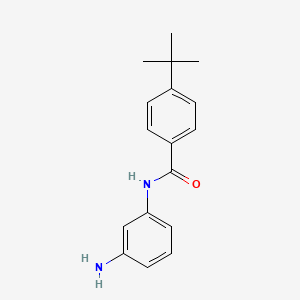

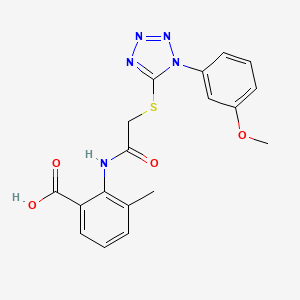
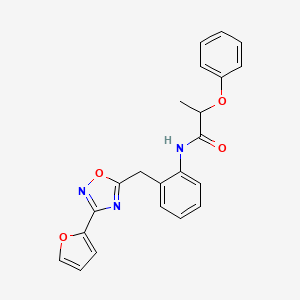
![2-(2-fluorobenzyl)-5-(4-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2860811.png)
![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2860812.png)
![N-(1-cyanocyclopentyl)-2-{4-[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2860813.png)

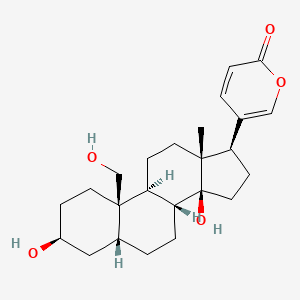
![N-(3-chloro-4-methylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2860818.png)